molecular formula C10H12N5NaO5PS B14754123 CID 168012996

CID 168012996

Cat. No.: B14754123
M. Wt: 368.26 g/mol
InChI Key: WNCFDTMESKMLPM-NVGWRVNNSA-N
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Description

Rp-cAMPS sodium salt, also known as adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, is a synthetic analogue of the natural signal molecule cyclic adenosine monophosphate. In this compound, one of the exocyclic oxygen atoms in the cyclic phosphate moiety is replaced by sulfur. This modification makes Rp-cAMPS sodium salt a potent and selective inhibitor of cyclic adenosine monophosphate-dependent protein kinases, particularly protein kinase A .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rp-cAMPS sodium salt involves the substitution of one of the exocyclic oxygen atoms in cyclic adenosine monophosphate with sulfur. This is typically achieved through a series of chemical reactions that include phosphorylation and sulfurization steps.

Industrial Production Methods: Industrial production of Rp-cAMPS sodium salt involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The compound is often crystallized as a sodium salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Rp-cAMPS sodium salt primarily undergoes substitution reactions due to the presence of the sulfur atom in its structure. It is resistant to hydrolysis by phosphodiesterases, which makes it stable under physiological conditions .

Common Reagents and Conditions: The compound is typically used in aqueous solutions, and its reactions are often carried out under mild conditions to preserve its structural integrity. Common reagents include various buffers and salts that maintain the pH and ionic strength of the solution .

Major Products Formed: The primary product formed from reactions involving Rp-cAMPS sodium salt is the phosphorylated or sulfurized analogue of cyclic adenosine monophosphate. This product retains the inhibitory properties of the parent compound .

Properties

Molecular Formula

C10H12N5NaO5PS

Molecular Weight

368.26 g/mol

InChI

InChI=1S/C10H12N5O5PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);/t4-,6-,7-,10-,21?;/m1./s1

InChI Key

WNCFDTMESKMLPM-NVGWRVNNSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O.[Na]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O.[Na]

Origin of Product

United States

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